

# The Biological Function of Ymrf-NH2: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Ymrf-NH2

Cat. No.: B12398641

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## Abstract

**Ymrf-NH2** is a neuropeptide belonging to the FMRFamide-related peptide (FaRP) family, characterized by the C-terminal sequence Arg-Phe-NH2. As an analog of the parent FMRF-NH2 peptide, with a Tyr-Met-Arg-Phe-NH2 sequence, **Ymrf-NH2** serves as a crucial ligand for the FMRFamide receptor (FMRFa-R), a G protein-coupled receptor (GPCR) in *Drosophila melanogaster* and other invertebrates. Its biological functions are diverse, primarily revolving around the modulation of muscle contractility, neuronal activity, and stress responses. This technical guide provides a comprehensive overview of the biological functions of **Ymrf-NH2**, its signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study. This information is intended to support further research into the physiological roles of **Ymrf-NH2** and the potential for targeting its signaling pathway in drug development, particularly in the context of insecticides or therapeutic agents for diseases with analogous signaling pathways.

## Introduction

Neuropeptides are a diverse class of signaling molecules that play critical roles in a vast array of physiological processes. The FMRFamide-related peptides (FaRPs) are one of the most extensively studied neuropeptide families in invertebrates. **Ymrf-NH2**, a key member of this family, is distinguished by a tyrosine residue at its N-terminus. This structural feature is critical for its high-affinity binding to the *Drosophila* FMRFamide receptor (FMRFa-R), a G protein-

coupled receptor.[1][2][3] The interaction between **Ymrf-NH2** and its receptor initiates a cascade of intracellular events that lead to a variety of physiological responses, including the modulation of cardiac function, flight behavior, and stress-induced sleep.[4][5][6] Understanding the intricate details of **Ymrf-NH2**'s biological function and its signaling mechanisms is paramount for elucidating fundamental neurobiological processes in invertebrates and for identifying novel targets for pharmacological intervention.

## Structure and Physicochemical Properties

**Ymrf-NH2** is a tetrapeptide with the amino acid sequence Tyrosine-Methionine-Arginine-Phenylalanine, with the C-terminus amidated.

Amino Acid Sequence: Tyr-Met-Arg-Phe-NH<sub>2</sub>

Molecular Formula: C<sub>32</sub>H<sub>41</sub>N<sub>7</sub>O<sub>5</sub>S

Physicochemical Properties:

Property	Value (Calculated)
Molecular Weight	651.78 g/mol
Isoelectric Point (pI)	9.75
Charge at pH 7	+1
Gravy Score	-0.125

Note: These properties are calculated based on the amino acid sequence and may vary slightly from experimentally determined values.

The N-terminal tyrosine residue is a critical structural feature. The aromatic ring of tyrosine, similar to phenylalanine in FMRF-NH<sub>2</sub>, forms strong pi-stacking and hydrophobic interactions within the binding pocket of the FMRFa-R, anchoring the peptide for activation.[1][2][3]

## Biological Functions

The biological activities of **Ymrf-NH2** and other FMRFamide-related peptides are predominantly mediated through the FMRFa receptor. These functions are diverse and tissue-specific.

## Modulation of Cardiac Function

In *Drosophila melanogaster*, **Ymrf-NH2** and its parent peptide FMRF-NH2 are known to modulate cardiac contractility.[1][6] The specific effect, whether excitatory or inhibitory, can depend on the concentration of the peptide and the developmental stage of the organism.

## Regulation of Flight Behavior

**Ymrf-NH2** signaling plays a significant role in the modulation of flight in *Drosophila*. The FMRFa receptor is expressed in a subset of central dopaminergic neurons, and its activation is necessary for maintaining sustained flight bouts.[7][8] This suggests a role for **Ymrf-NH2** in modulating the activity of neural circuits that control locomotion.

## Stress-Induced Sleep

FMRFamide signaling, including that potentially mediated by **Ymrf-NH2**, is involved in the regulation of stress-induced sleep in *Drosophila*. [4] This highlights a broader role for this neuropeptide system in adaptive behaviors in response to environmental challenges.

## Myotropic Activity on Visceral Muscles

FMRFamide-related peptides exhibit myotropic (muscle-contracting) effects on various visceral organs in insects, including the hindgut and reproductive tracts.[9] The responses can be either stimulatory or inhibitory, depending on the specific peptide, its concentration, and the target tissue.

## Signaling Pathway

**Ymrf-NH2** exerts its biological effects by binding to and activating the FMRFa receptor, a G protein-coupled receptor.[10][11][12]

## Receptor Activation and G Protein Coupling

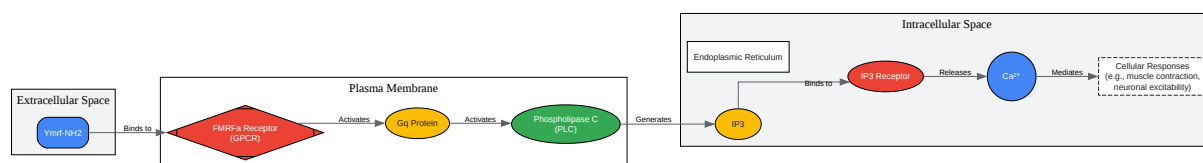
Upon binding of **Ymrf-NH2** to the FMRFa-R, the receptor undergoes a conformational change, which in turn activates a heterotrimeric G protein on the intracellular side of the membrane. Studies in *Drosophila* have shown that the FMRFa-R couples to a Gq-type G protein.[7][8]

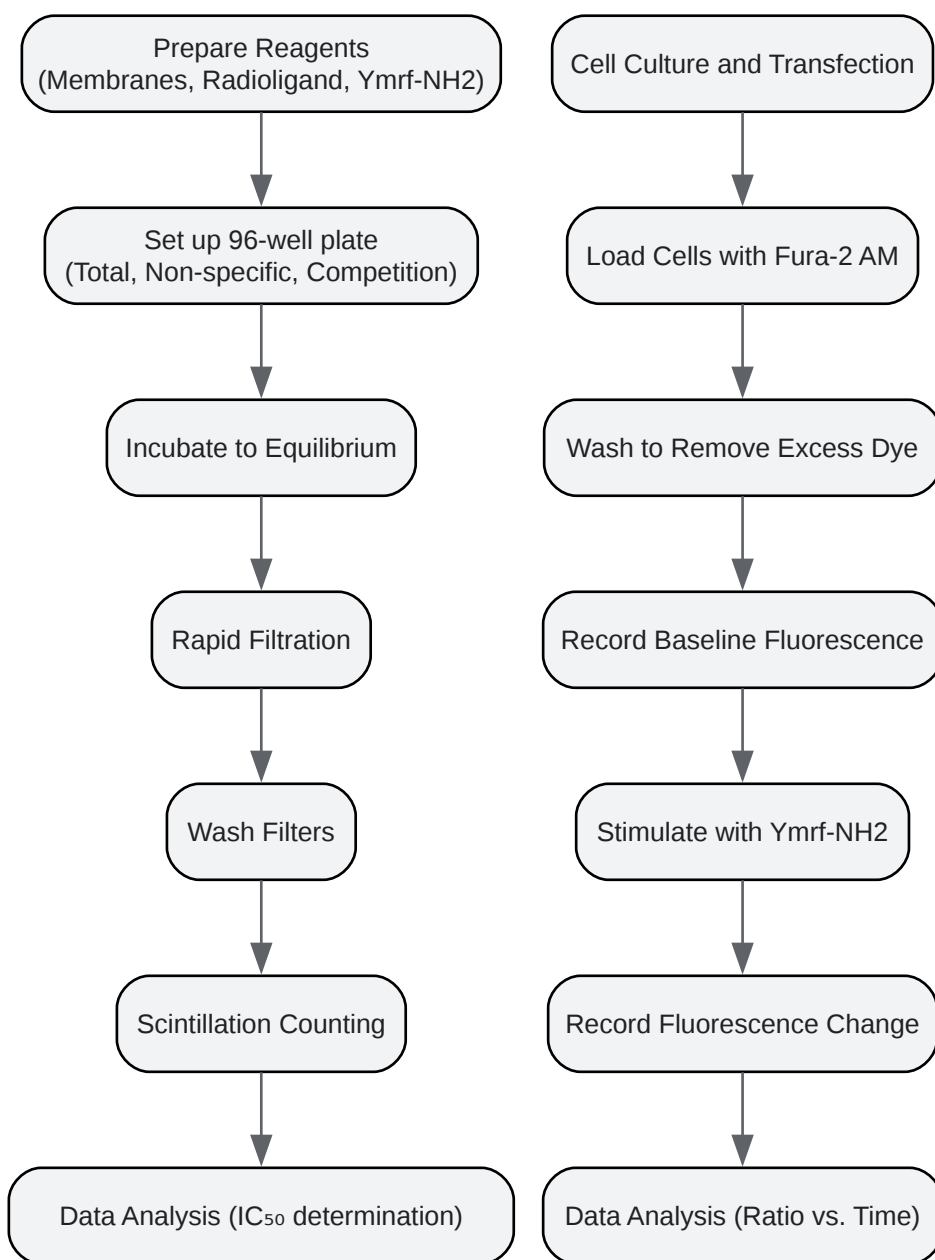
## Downstream Second Messengers

Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).

## Intracellular Calcium Mobilization

IP<sub>3</sub> diffuses through the cytoplasm and binds to IP<sub>3</sub> receptors (IP<sub>3</sub>R) on the membrane of the endoplasmic reticulum (ER).[7][8] This binding triggers the release of stored calcium ions (Ca<sup>2+</sup>) from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration. This elevation in intracellular Ca<sup>2+</sup> is a key event that mediates many of the downstream physiological effects of **Ymrf-NH2**, such as muscle contraction and modulation of neuronal excitability.





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